molecular formula C15H11BrN2O2S2 B2980718 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone CAS No. 1421489-74-8

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone

Cat. No. B2980718
M. Wt: 395.29
InChI Key: RXPFWGVTJZZADN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, IR, 1H NMR, 13C NMR and mass spectral data .

Scientific Research Applications

Microwave Assisted Synthesis of Heterocyclic Compounds

A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from substituted-2-aminobenzothiazole. These compounds were evaluated for their antibacterial and antifungal activities, suggesting the potential of related structures in antimicrobial applications (Mistry & Desai, 2006).

Antimicrobial Activity of Schiff Bases and Azetidinones

Patel and Patel (2011) synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, which were then screened for antimicrobial activities. This highlights the relevance of azetidinones in developing compounds with potential antibacterial and antifungal properties (Patel & Patel, 2011).

Antioxidant Properties of Bromophenol Derivatives

Research by Çetinkaya et al. (2012) on the synthesis of bromophenol derivatives, including their antioxidant activities, provides insight into the potential utility of brominated compounds in oxidative stress-related applications (Çetinkaya et al., 2012).

Antinociceptive and Anti-inflammatory Properties

A study conducted by Selvam et al. (2012) on thiazolopyrimidine derivatives revealed significant antinociceptive and anti-inflammatory activities, indicating the therapeutic potential of such structures in pain and inflammation management (Selvam et al., 2012).

Future Directions

The future directions in the research of benzothiazole derivatives include the development of new synthetic methods, the exploration of their biological activities, and the study of their mechanism of action .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c16-13-6-5-12(21-13)14(19)18-7-9(8-18)20-15-17-10-3-1-2-4-11(10)22-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPFWGVTJZZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone

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